Bienvenue dans la boutique en ligne BenchChem!

Wf-516

Polysomnography REM Sleep Latency Antidepressant Side Effects

Wf-516 (MIN-117) offers a unique pharmacological profile combining 5-HT1A/2A antagonism with SERT/DAT inhibition, differentiating it from SSRIs by preserving REM sleep architecture. This multimodal mechanism makes it ideal for research into novel antidepressants, anhedonia, and sleep-preserving therapies. Phase II data supports its favorable tolerability. For R&D use only. Inquire for bulk pricing and availability.

Molecular Formula C25H26Cl3N3O4
Molecular Weight 538.8 g/mol
CAS No. 310392-93-9
Cat. No. B609041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWf-516
CAS310392-93-9
SynonymsWf-516;  MIN-117;  Wf516;  MIN117;  Wf 516;  MIN 117
Molecular FormulaC25H26Cl3N3O4
Molecular Weight538.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OCC(CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O.Cl
InChIInChI=1S/C25H25Cl2N3O4.ClH/c1-15-28-29-25(33-15)24-12-19-22(3-2-4-23(19)34-24)32-14-18(31)13-30-9-7-16(8-10-30)17-5-6-20(26)21(27)11-17;/h2-6,11-12,16,18,31H,7-10,13-14H2,1H3;1H/t18-;/m0./s1
InChIKeyHRNDUKHBCUTNAL-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MIN-117 (CAS 310392-93-9): Clinical-Stage Multimodal Antidepressant Targeting 5-HT1A/2A Receptors, Serotonin Transporter, and Dopamine Transporter


MIN-117 (formerly WF-516) is an investigational, small-molecule antidepressant developed by Minerva Neurosciences for major depressive disorder (MDD). Its pharmacological profile combines potent antagonism at serotonin 5-HT1A (Ki = 5 nM) and 5-HT2A (Ki = 40 nM) receptors with inhibition of serotonin and dopamine reuptake transporters . Additionally, MIN-117 demonstrates affinity for α1A- and α1B-adrenergic receptors [1]. This multimodal engagement distinguishes MIN-117 from conventional mono-mechanistic antidepressants, offering a unique potential to address core depressive symptoms while mitigating common side effects associated with current therapies. The compound has completed Phase IIa and IIb clinical trials for MDD, providing human efficacy and safety data [2].

Why MIN-117 Cannot Be Interchanged with Standard SSRIs or Single-Mechanism Antidepressants


Substituting MIN-117 with a conventional SSRI, such as paroxetine or fluoxetine, or with a selective 5-HT1A partial agonist like vilazodone, will fail to replicate its distinct pharmacological and clinical profile. MIN-117 is not a simple combination of known mechanisms; its integrated action as a potent 5-HT1A/2A antagonist, a serotonin reuptake inhibitor, and a dopamine reuptake inhibitor represents a unique, non-obvious molecular design [1]. Preclinical data show that this specific polypharmacology results in sustained release of both dopamine and serotonin, an effect not achieved by SSRIs alone [2]. Crucially, clinical polysomnography data demonstrate that MIN-117 uniquely preserves REM sleep architecture—a stark contrast to the REM sleep suppression and associated sleep disturbances common to SSRIs and SNRIs [3]. Therefore, generic substitution with in-class alternatives will not provide the same potential for a favorable tolerability profile, particularly regarding sleep and sexual function, that defines MIN-117's value proposition.

MIN-117 (CAS 310392-93-9): Comparator-Based Evidence for Differentiated Selection


MIN-117 vs. Paroxetine: Comparative Effects on REM Sleep Architecture (Clinical Polysomnography)

In a Phase IIa clinical trial, polysomnographic recordings directly compared the effects of MIN-117 (0.5 mg and 2.5 mg) to those of paroxetine, a widely used SSRI, on sleep architecture. Paroxetine and most other marketed antidepressants are known to suppress rapid eye movement (REM) sleep, increasing REM sleep latency and reducing REM sleep duration [1]. In contrast, MIN-117 demonstrated preservation of sleep continuity and architecture and is therefore not expected to have detrimental effects on rapid eye movement (REM) sleep distribution and duration unlike most marketed antidepressants [1]. This is a clinically meaningful differentiation, as sleep disturbances are a core symptom of MDD and a common side effect that limits antidepressant adherence.

Polysomnography REM Sleep Latency Antidepressant Side Effects

MIN-117 vs. Placebo and Marketed Antidepressants: Effect Size for MADRS Improvement (Phase IIa Trial)

The Phase IIa trial was a signal-detection study designed to estimate effect sizes for MIN-117 against placebo and included paroxetine as an active control to confirm assay sensitivity. MIN-117 demonstrated a dose-dependent effect size for the reduction in MADRS total score. At a daily dose of 0.5 mg, the effect size versus placebo was 0.23. At a daily dose of 2.5 mg, the effect size increased to 0.33 [1]. This magnitude of effect size is similar to those observed with currently marketed antidepressants [1], positioning MIN-117 as a potentially efficacious alternative with a distinct side effect profile.

Antidepressant Efficacy MADRS Effect Size Major Depressive Disorder

MIN-117 vs. Paroxetine: Comparative Remission Rates in Phase IIa Trial

Beyond mean symptom reduction, achieving full remission (MADRS score below a predefined threshold) is a critical clinical goal. In the Phase IIa trial, 24% of patients treated with the 2.5 mg dose of MIN-117 achieved remission as prospectively defined. The remission rate with MIN-117 was also better than with paroxetine [1]. A more detailed analysis reported that remission was 2.1-fold more likely with MIN-117 (2.5 mg) than with placebo at week 4 and 3.1-fold more likely at 6 weeks [2]. This suggests MIN-117 may offer a higher likelihood of achieving full symptom resolution compared to a standard SSRI.

Depression Remission MADRS Comparative Efficacy Paroxetine

MIN-117 vs. Standard Antidepressants: Differential Tolerability Profile with No Signal for Sexual Dysfunction or Weight Gain

A major limitation of many first-line antidepressants (e.g., SSRIs, SNRIs) is their association with treatment-emergent sexual dysfunction (TESD) and weight gain. Preliminary analysis from the Phase IIa trial of MIN-117 indicated that treatment was not associated with cognitive impairment, sexual dysfunction, suicidal ideation, or weight gain [1]. Furthermore, the incidence and types of side effects did not differ significantly between the MIN-117 group and the placebo group [1]. This contrasts sharply with the well-documented side effect profile of SSRIs like paroxetine, where sexual dysfunction can affect a substantial portion of patients.

Antidepressant Tolerability Sexual Dysfunction Weight Gain Adverse Events

MIN-117 vs. Vilazodone and Vortioxetine: Differentiated Multimodal Receptor Binding Profile

MIN-117 distinguishes itself from other multimodal antidepressants like vilazodone and vortioxetine through its receptor binding profile. Unlike vilazodone, which is a 5-HT1A partial agonist, MIN-117 is a full antagonist at the 5-HT1A receptor with high affinity (Ki = 5 nM) . It also exhibits potent antagonism at 5-HT2A (Ki = 40 nM) . Critically, MIN-117 includes dopamine transporter (DAT) inhibition, a feature absent in both vilazodone and vortioxetine, which may contribute to improved motivation and anhedonia [1]. This unique combination of 5-HT1A/2A antagonism with dual serotonin and dopamine reuptake inhibition is not replicated by any other approved antidepressant, suggesting a distinct pharmacological niche.

Receptor Binding Affinity 5-HT1A Antagonist 5-HT2A Antagonist Dopamine Transporter

Optimal Research and Development Applications for MIN-117 (CAS 310392-93-9) Based on Validated Evidence


Investigating Antidepressant Efficacy Without REM Sleep Disruption

Use MIN-117 as a lead tool compound in preclinical and clinical research aimed at developing antidepressants that do not suppress REM sleep. Its validated ability to preserve sleep architecture, as shown in human polysomnography studies [1], makes it an ideal candidate for studying the relationship between sleep quality and depression outcomes. This is particularly relevant for patient populations for whom sleep disturbance is a primary complaint or a barrier to treatment adherence.

Targeting Anhedonia and Motivational Deficits in Depression

Employ MIN-117 in studies focused on treating anhedonia and motivational deficits, core symptoms of MDD that are often poorly addressed by current therapies. MIN-117's mechanism includes dopamine transporter (DAT) inhibition [2], which is hypothesized to enhance dopaminergic signaling in reward pathways. Preclinical data showing sustained dopamine release [3] support its use in animal models of anhedonia (e.g., chronic mild stress, sucrose preference test) and in clinical trials specifically assessing anhedonia scales (e.g., SHAPS).

Developing Therapies with Improved Tolerability and Adherence

Utilize MIN-117 in research programs aimed at improving antidepressant adherence by mitigating common side effects. The Phase IIa trial data, which showed no signal for sexual dysfunction or weight gain and a placebo-like adverse event profile [1], provides a strong rationale for investigating MIN-117 in populations that have discontinued SSRIs due to these specific intolerances. This scenario is valuable for health economics and outcomes research (HEOR) studies comparing treatment persistence and quality of life.

Exploring Dosing Flexibility Due to Long Half-Life

Investigate alternative, non-daily dosing regimens for MIN-117 in clinical or pharmacokinetic studies. The compound's long half-life of approximately 60 hours in humans [4] creates the opportunity for once-weekly or twice-weekly administration [3]. This research could explore whether less frequent dosing improves adherence and reduces pill burden, a significant advantage in long-term depression management and a potential differentiator for product positioning and patient convenience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wf-516

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.